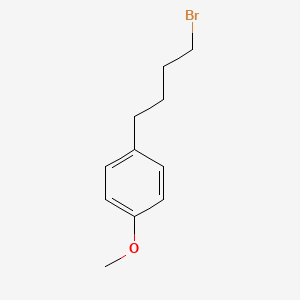
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C10H11BrOS . It is a unique chemical that is not widely studied, and as such, detailed information about it may be limited.
Molecular Structure Analysis
The molecular structure of “4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene” is characterized by a benzene ring substituted with a bromo group, a cyclopropoxy group, and a methylsulfanyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data is unavailable at this time.Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene can be achieved through a multi-step process involving the introduction of the bromine, cyclopropyl, and methylsulfanyl groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Cyclopropane", "Methylsulfonyl chloride", "Sodium iodide", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetone", "Chloroform" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and a Lewis acid catalyst such as FeBr3 or AlBr3 to yield 4-bromobenzene.", "Step 2: Cyclopropanation of 4-bromobenzene using cyclopropane and a base such as sodium hydride or sodium borohydride to yield 4-bromo-1-cyclopropylbenzene.", "Step 3: Protection of the bromine group using sodium iodide and acetone to yield 4-iodo-1-cyclopropylbenzene.", "Step 4: Sulfenylation of 4-iodo-1-cyclopropylbenzene using methylsulfonyl chloride and a base such as sodium hydroxide to yield 4-iodo-1-cyclopropoxy-2-(methylsulfanyl)benzene.", "Step 5: Deiodination of 4-iodo-1-cyclopropoxy-2-(methylsulfanyl)benzene using sodium borohydride and methanol to yield 4-cyclopropoxy-2-(methylsulfanyl)benzene.", "Step 6: Bromination of 4-cyclopropoxy-2-(methylsulfanyl)benzene using bromine and a Lewis acid catalyst such as FeBr3 or AlBr3 to yield 4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene." ] } | |
Numéro CAS |
1243466-90-1 |
Nom du produit |
4-bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene |
Formule moléculaire |
C10H11BrOS |
Poids moléculaire |
259.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



